1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl-
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Overview
Description
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl, cyclohexylphenyl, and methyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the chlorophenyl and cyclohexylphenyl groups can be done via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalysis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 1-phenyl-2-(4-cyclohexylphenyl)-5-methyl-
- 1H-Pyrrole, 1-(4-chlorophenyl)-2-phenyl-5-methyl-
- 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-3-methyl-
Uniqueness
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl- is unique due to the specific combination of substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of both chlorophenyl and cyclohexylphenyl groups may impart distinct steric and electronic effects.
Properties
CAS No. |
91306-76-2 |
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Molecular Formula |
C23H24ClN |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H24ClN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
InChI Key |
WMVLREAUGOLPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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